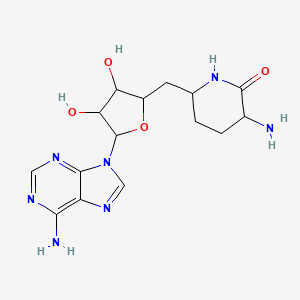
Cyclosinefungin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclosinefungin is a natural nucleoside compound that has been isolated from various Streptomyces species It is structurally related to S-adenosylmethionine and exhibits antifungal, antiviral, and antiparasitic activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclosinefungin involves the coupling of an ornithine residue to the 5’ end of adenosine via a carbon-carbon bond. This process can be achieved through various synthetic routes, including:
Chemical Synthesis: This method involves the stepwise assembly of the molecule using protected intermediates and coupling reagents.
Biosynthesis: this compound can be produced through fermentation processes using Streptomyces species, where the compound is isolated from the culture broth.
Industrial Production Methods
Industrial production of this compound typically relies on fermentation processes. Streptomyces cultures are grown under controlled conditions, and the compound is extracted and purified from the culture medium. This method is preferred due to its scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
Cyclosinefungin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities.
科学的研究の応用
Cyclosinefungin has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of novel nucleoside analogs.
Biology: The compound is studied for its role in inhibiting RNA/DNA methyltransferases, which are crucial for gene expression regulation.
Medicine: this compound is investigated for its potential as an antiviral and antifungal agent, particularly against dengue and Zika viruses.
Industry: The compound is used in the development of new pharmaceuticals and biotechnological products.
作用機序
Cyclosinefungin exerts its effects by inhibiting RNA/DNA methyltransferases, which are enzymes responsible for the methylation of nucleic acids. This inhibition disrupts the synthesis of RNA and DNA, leading to the suppression of viral and fungal replication. The molecular targets include the methyltransferase domains of various viral and fungal enzymes.
類似化合物との比較
Cyclosinefungin is unique compared to other nucleoside analogs due to its specific structure and mechanism of action. Similar compounds include:
S-adenosylmethionine: A natural nucleoside involved in methylation reactions.
S-adenosylhomocysteine: A byproduct of methylation reactions that also inhibits methyltransferases.
Sinefungin: Another nucleoside analog with antifungal and antiviral properties.
This compound stands out due to its potent inhibitory effects on a broad range of methyltransferases, making it a valuable tool in both research and therapeutic applications.
特性
分子式 |
C15H21N7O4 |
|---|---|
分子量 |
363.37 g/mol |
IUPAC名 |
3-amino-6-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]piperidin-2-one |
InChI |
InChI=1S/C15H21N7O4/c16-7-2-1-6(21-14(7)25)3-8-10(23)11(24)15(26-8)22-5-20-9-12(17)18-4-19-13(9)22/h4-8,10-11,15,23-24H,1-3,16H2,(H,21,25)(H2,17,18,19) |
InChIキー |
BWDKBEBWUPIWNC-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(=O)NC1CC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(b-D-2-Deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one](/img/structure/B12292196.png)
![2-[N-[(R)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-(1S,3S,5S)-2-azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester](/img/structure/B12292197.png)
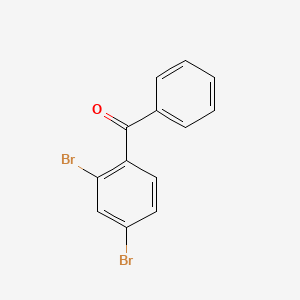

![ethyl 7,8-dimethoxy-4-oxo-4aH-pyrimido[4,5-b]quinoline-2-carboxylate](/img/structure/B12292234.png)
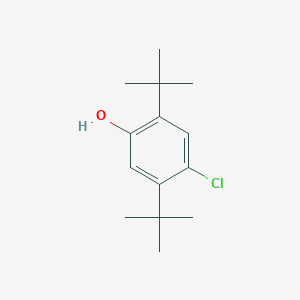
![5-Oxaspiro[3.5]nonan-7-amine](/img/structure/B12292239.png)

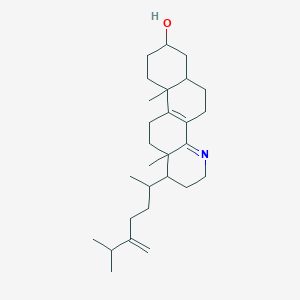
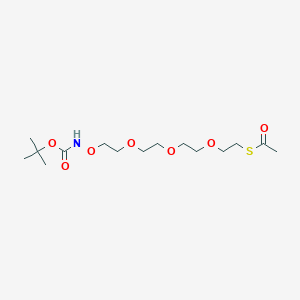

![1H-Pyrazolo[3,4-b]pyridin-4-amine, 3-iodo-](/img/structure/B12292262.png)
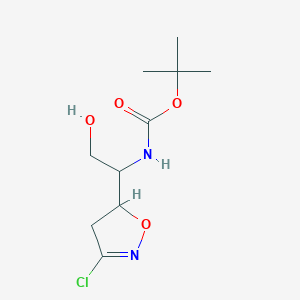
![(11R,15S)-4-hexyl-8-methyl-3,5,8,10-tetraza-1-azoniatetracyclo[7.6.0.02,6.011,15]pentadeca-1,3,5,9-tetraen-7-one](/img/structure/B12292283.png)
